molecular formula C20H17N5O3S2 B2716621 N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide CAS No. 714920-64-6

N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide

Katalognummer: B2716621
CAS-Nummer: 714920-64-6
Molekulargewicht: 439.51
InChI-Schlüssel: GLRJBAXPCXXTNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide” is a chemical compound with the molecular formula C20H17N5O3S2 and a molecular weight of 439.51. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , involves various methods and synthetic strategies . These methods include the condensation of aromatic diamines with dicarbonyl derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline core, which is a heterocyclic compound containing two nitrogen atoms. It also contains a thiophene group, an acetamide group, and a phenyl group.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Research has shown that sulfonamide derivatives, including those with a quinoxaline moiety, exhibit promising antimalarial activity. A study highlighted the synthesis of various sulfonamide derivatives that were tested for their in vitro antimalarial activity, showing significant potency against malaria parasites. Theoretical calculations and molecular docking studies further supported the antimalarial potential of these compounds, suggesting their interaction with crucial enzymes of the malaria parasite (Fahim & Ismael, 2021).

Antimicrobial and Antituberculosis Activity

Several studies have synthesized and tested sulfonamide derivatives for their antimicrobial and antituberculosis activities. Novel quinoxaline derivatives have been identified as effective against various bacterial and fungal strains, including Mycobacterium tuberculosis. These compounds' efficacy highlights their potential as new therapeutic agents for treating bacterial and fungal infections and tuberculosis (Saravanan et al., 2017).

Antitumor Activity

Research into sulfonamide derivatives also extends into antitumor applications. Compounds bearing the sulfonamide moiety have been evaluated for their cytotoxic activity against various cancer cell lines, including breast and colon cancer. Some derivatives showed potent anticancer activity, suggesting their utility as scaffolds for developing new cancer therapies (Ghorab et al., 2015).

Structural Studies and Molecular Interactions

The structural properties of sulfonamide derivatives and their interactions with other molecules have been a subject of study. Investigations into different spatial orientations and the self-assembly of these compounds have provided insights into their potential for forming channel-like structures and gels, which could have implications for drug delivery systems (Kalita & Baruah, 2010).

Zukünftige Richtungen

Quinoxaline derivatives have shown diverse pharmacological activities, making them promising candidates for drug development . Future research could focus on exploring the biological activities of this specific compound and optimizing its properties for potential therapeutic applications.

Eigenschaften

IUPAC Name

N-[4-[[3-(thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c1-13(26)21-14-8-10-15(11-9-14)22-19-20(24-17-6-3-2-5-16(17)23-19)25-30(27,28)18-7-4-12-29-18/h2-12H,1H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJBAXPCXXTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.